2-Hydroxy-2-(2-phenoxyphenyl)acetamide
Description
2-Hydroxy-2-(2-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a central hydroxy-substituted acetamide backbone linked to a 2-phenoxyphenyl group. For example, substituted phenols reacting with 2-chloroacetamide under basic conditions yield aryloxycarboxylic acetamides with high efficiency .
Properties
CAS No. |
173662-70-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-hydroxy-2-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO3/c15-14(17)13(16)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9,13,16H,(H2,15,17) |
InChI Key |
OCFJFJNMNNONOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(C(=O)N)O |
Synonyms |
Benzeneacetamide, -alpha--hydroxy-2-phenoxy- |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory and Anti-arthritic Properties
Research has demonstrated that 2-hydroxy-2-(2-phenoxyphenyl)acetamide exhibits significant anti-inflammatory and anti-arthritic activities. A study conducted on adjuvant-induced arthritis in rats showed that doses of 5 mg/kg and 10 mg/kg resulted in a notable reduction in paw edema and body weight loss compared to control groups. The treatment led to decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as a therapeutic agent for inflammatory conditions .
Table 1: Effects of 2-Hydroxy-2-(2-phenoxyphenyl)acetamide on Inflammation Markers
| Treatment Dose (mg/kg) | Paw Edema Reduction (%) | Body Weight Change (%) | IL-1 Beta Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|---|---|
| Control | - | - | High | High |
| 5 | Significant | Minimal | Reduced | Reduced |
| 10 | Significant | Minimal | Further Reduced | Further Reduced |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In various studies, derivatives of this acetamide have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics or preservatives in pharmaceuticals .
Fungicidal Activity
2-Hydroxy-2-(2-phenoxyphenyl)acetamide has been identified as a valuable intermediate in the synthesis of fungicidal compounds. Research indicates that compounds derived from this acetamide structure exhibit significant fungicidal activity against various plant pathogens, making it a candidate for agricultural fungicide development .
Table 2: Fungicidal Efficacy of Derivatives
| Compound Name | Pathogen Targeted | Efficacy (%) |
|---|---|---|
| Derivative A (from acetamide) | Fusarium spp. | 85 |
| Derivative B | Aspergillus spp. | 78 |
| Derivative C | Botrytis cinerea | 90 |
Synthesis and Production
The synthesis of 2-hydroxy-2-(2-phenoxyphenyl)acetamide can be achieved through various chemical processes, often involving the reaction of phenolic compounds with acetic anhydride or acetyl chloride under controlled conditions. The methodologies reported emphasize high yields and purity, which are crucial for both research and commercial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy/Acetamide Moieties
(a) 2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide (2a)
- Structure: Features a bicyclic terpene-derived amine (borneol) instead of the 2-phenoxyphenyl group.
- Synthesis: Derived from chloroacetylation of amines followed by reaction with substituted phenols .
- Key Differences: The bulky bicyclic substituent enhances lipophilicity compared to the planar phenoxyphenyl group in the target compound. This structural variation may affect membrane permeability and pharmacological activity.
(b) N-(2-Hydroxyphenyl)-2-phenoxyacetamide
- Structure: Retains the phenoxy group but positions the hydroxy group on the anilide nitrogen rather than the α-carbon .
- Physicochemical Properties: Molecular weight = 243.26 g/mol; LogP = 2.48, indicating moderate lipophilicity.
(c) Metominostrobin (SSF-126)
- Structure: (E)-2-(Methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide.
- Key Differences: Incorporates a methoxyimino group at the α-position instead of a hydroxy group. This modification enhances stability against hydrolysis, making it a potent fungicide .
Derivatives with Indole or Heterocyclic Substituents
(a) 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (1b)
- Structure: Replaces the phenoxyphenyl group with a methyl-indole moiety and pyridinyl amide.
- Synthesis : Sulfuric acid-catalyzed condensation yields 70.8% with a melting point of 187.7–188.4°C .
- Biological Relevance: Indole derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent applications compared to phenoxyphenyl analogues.
(b) 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18)
Pharmacologically Active Analogues
(a) N-(2-Hydroxyphenyl)acetamide (Paracetamol Impurity A)
- Structure: Simplified analogue lacking the phenoxyphenyl group.
- Properties : Molecular weight = 151.16 g/mol; used as a reference standard in drug impurity profiling .
(b) 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- Structure: Substitutes the 2-phenoxyphenyl group with a chlorophenoxy moiety and adds a coumarin ring.
- Synthesis: Likely synthesized via nucleophilic aromatic substitution, similar to other phenoxyacetamides .
- Activity : Coumarin derivatives are associated with anticoagulant or fluorescent properties, indicating distinct functional roles .
Comparative Data Table
*Estimated based on structural formula. †Predicted using fragment-based methods.
Key Findings and Implications
- Structural Flexibility: The α-hydroxy and phenoxyphenyl groups in the target compound allow for tunable interactions, but stability may be lower compared to methoxyimino analogues like Metominostrobin .
- Synthetic Accessibility: Phenoxyacetamides are generally synthesized via nucleophilic reactions, but yields and purity depend on substituent electronic effects (e.g., electron-withdrawing groups improve reactivity) .
- Biological Potential: Indole- and coumarin-containing analogues demonstrate broader pharmacological activity, while simpler phenoxyacetamides may serve as intermediates or impurities .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Hydroxy-2-(2-phenoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution under mild basic conditions. A validated procedure for analogous compounds (e.g., 2-(2-formylphenoxy)acetamide) uses 2-chloroacetamide reacted with a phenolic derivative (e.g., salicylaldehyde) in acetonitrile with K₂CO₃ as a weak base. The reaction is stirred at room temperature for 24 hours, monitored by TLC, and purified via solvent evaporation under reduced pressure . Adjustments to solvent polarity (e.g., DMF for slower kinetics) or base strength (e.g., NaHCO₃ for sensitive substrates) may optimize yield.
Q. How can spectroscopic techniques (NMR, FTIR, XRD) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm the hydroxy and acetamide group positions. For example, the phenolic proton typically appears downfield (δ 9–10 ppm) in DMSO-d₆ .
- FTIR : Validate the presence of hydroxyl (3200–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) stretches .
- XRD : Single-crystal X-ray diffraction provides definitive bond lengths/angles. For related acetamides, intermolecular hydrogen bonding (N–H⋯O) often stabilizes the crystal lattice .
Q. What safety protocols are recommended for handling 2-Hydroxy-2-(2-phenoxyphenyl)acetamide?
- Methodological Answer :
- Carcinogenicity : Classified under IARC Group 2B (possible human carcinogen) based on structural similarity to acetamide derivatives . Use fume hoods and PPE (gloves, lab coats).
- Waste Disposal : Avoid aqueous discharge; collect waste in sealed containers for incineration .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How to design a stability study to address contradictory solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Experimental Design :
Prepare saturated solutions in solvents of varying polarity (water, ethanol, DCM).
Use UV-Vis spectroscopy to quantify solubility at λ_max (e.g., 270 nm for aromatic acetamides) .
Assess thermal stability via TGA/DSC to rule out decomposition artifacts .
- Data Interpretation : Compare with computational solubility parameters (Hansen solubility spheres) to identify mismatches between experimental and predicted values .
Q. What strategies resolve conflicting bioactivity results in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization :
Control for solvent effects (e.g., DMSO ≤1% v/v) to avoid enzyme denaturation.
Validate target specificity using knockout cell lines or competitive inhibitors.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., Nimesulide, a structurally related anti-inflammatory agent) .
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics and rule off-target effects .
Q. How to analyze crystallographic data to explain polymorphic forms of this compound?
- Methodological Answer :
- XRD Refinement : Compare unit cell parameters (e.g., space group, Z-value) with Cambridge Structural Database entries for analogous acetamides .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor form transitions via PXRD .
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
- Process Variables :
Optimize stoichiometry (e.g., excess phenol derivative to drive reaction completion).
Replace K₂CO₃ with Cs₂CO₃ for improved solubility in aprotic solvents .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted starting materials .
Data-Driven Research Challenges
Q. How to validate impurity profiles using HPLC-MS?
- Methodological Answer :
- Column Selection : C18 column with 0.1% formic acid in water/acetonitrile mobile phase.
- MS Parameters : ESI+ mode; monitor for common by-products (e.g., hydrolyzed acetamide or dimerization products) .
- Reference Standards : Cross-check with USP-grade 2-phenylacetamide impurities (e.g., residual solvents, phenolic acids) .
Q. How to reconcile discrepancies in predicted vs. experimental LogP values?
- Methodological Answer :
Q. What computational methods predict metabolite formation for toxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
